

# "spectroscopic techniques for probing the active sites in mordenite"

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A Comparative Guide to Spectroscopic Techniques for Probing Active Sites in **Mordenite**

## Introduction to Mordenite and its Active Sites

**Mordenite** (MOR) is a high-silica zeolite widely utilized as a catalyst in the chemical and petrochemical industries. Its catalytic performance is intrinsically linked to the nature, concentration, and accessibility of its active sites. These sites primarily include Brønsted acid sites (bridging Si-(OH)-Al groups), Lewis acid sites (extra-framework aluminum species or framework metal cations), and metal-exchanged sites. A thorough characterization of these sites is crucial for understanding reaction mechanisms, optimizing catalyst design, and developing new applications. This guide provides a comparative overview of key spectroscopic techniques used to probe the active sites in **mordenite**, complete with experimental data and protocols to aid researchers in selecting the most appropriate methods for their studies.

## Comparison of Core Spectroscopic Techniques

Several powerful spectroscopic techniques are employed to investigate the active centers in **mordenite**. The choice of technique depends on the specific nature of the active site (e.g., acidic protons vs. metal centers) and the type of information required (e.g., quantification, structural details, or in-situ behavior). The three most prominent methods—Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Absorption Spectroscopy (XAS)—are compared below.

Feature	Fourier Transform Infrared (FTIR) Spectroscopy	Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy	X-ray Absorption Spectroscopy (XAS)
Primary Target Sites	Brønsted acid sites (OH groups), Lewis acid sites, Silanol groups, Adsorbed probe molecules.	Framework atoms ( $^{29}\text{Si}$ , $^{27}\text{Al}$ ), Acidic protons ( $^1\text{H}$ ), Adsorbed probe nuclei ( $^{31}\text{P}$ , $^{13}\text{C}$ , $^{15}\text{N}$ ).	Metal-exchanged sites (e.g., Cu, Fe, Ag, Pd).
Information Obtained	Type, strength, and concentration of acid sites; Accessibility of sites via probe molecules.[1][2]	Type, concentration, strength, and spatial proximity of acid sites; Framework structure and Al distribution.[3][4][5]	Oxidation state, coordination number, local geometry, and bond distances of metal centers.[6][7]
Mode of Operation	Transmission, Diffuse Reflectance (DRIFTS). Can be used in situ and operando.[8]	Magic Angle Spinning (MAS), Cross-Polarization (CP), 1D and 2D correlation experiments.[3][5]	Transmission, Fluorescence. Can be used in situ and operando. Requires synchrotron source.[7][9]
Key Advantages	High sensitivity to hydroxyl groups, relatively low cost, and well-established methodologies for quantification using probe molecules like CO or pyridine.[1][10]	Provides detailed atomic-level structural and quantitative information; Can distinguish between different types of framework and extra-framework species.[4][11]	Element-specific; provides precise local structural information around a specific metal atom, even in amorphous or complex environments.[6][12]
Limitations	Overlapping bands can complicate spectral deconvolution; Quantification relies	Lower sensitivity compared to FTIR; Can be challenging for quadrupolar nuclei like $^{27}\text{Al}$ , leading to "NMR-	Requires access to a synchrotron facility; Data analysis can be complex; Provides average information

on extinction invisible" species.[11]  
coefficients that can [14] over all absorbing  
be debated.[1][13] atoms of a specific  
element.[6]

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## Detailed Analysis of Spectroscopic Techniques

### Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for characterizing the acidic properties of zeolites. It is particularly sensitive to the vibrational modes of hydroxyl groups, which are the primary Brønsted acid sites.

- **Probing Brønsted Acidity:** The O-H stretching region of the IR spectrum (typically 3000-3800  $\text{cm}^{-1}$ ) provides a wealth of information. In H-**mordenite**, distinct bands are observed for different types of hydroxyl groups:
  - Bridging Si-OH-Al groups (Brønsted acid sites): Typically appear around 3610  $\text{cm}^{-1}$ . The exact position and shape of this band can indicate the location of the acid site within the **mordenite** channels.[1][13]
  - Terminal Silanol groups (Si-OH): Found at the external surface or crystal defects, vibrating at  $\sim$ 3745  $\text{cm}^{-1}$ .[15]
- **Using Probe Molecules:** To quantify the number and assess the strength of acid sites, small basic molecules are adsorbed onto the zeolite. The interaction of the probe with the acid site causes a characteristic shift in the vibrational frequency.
  - Carbon Monoxide (CO): Adsorption of CO at low temperatures leads to shifts in both the O-H and C-O stretching frequencies. The magnitude of the O-H redshift is a measure of the Brønsted acid strength.[1][2] Bands for CO adsorbed on Lewis acid sites also appear at higher wavenumbers (e.g.,  $\sim$ 2225  $\text{cm}^{-1}$ ).[1]
  - Pyridine: This stronger base allows for the differentiation between Brønsted and Lewis acid sites. Pyridinium ions ( $\text{PyH}^+$ ) form on Brønsted sites (band at  $\sim$ 1545  $\text{cm}^{-1}$ ), while coordinatively bonded pyridine on Lewis sites gives a band at  $\sim$ 1450  $\text{cm}^{-1}$ .[10]

# Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, quantitative technique that provides atomic-level insight into the framework structure and active sites of **mordenite**.

- $^1\text{H}$  MAS NMR: Directly probes protons in the material. It can distinguish and quantify different hydroxyl groups, including Brønsted acid sites (Si-OH-Al), silanols, and extra-framework Al-OH groups based on their distinct chemical shifts.[3][11]
- $^{27}\text{Al}$  MAS NMR: Provides information on the coordination environment of aluminum. It can differentiate between tetrahedral framework Al (associated with Brønsted acidity) and octahedral extra-framework Al (often acting as Lewis acid sites).[1][11] However, some distorted or quadrupolar-broadened aluminum species can be difficult to detect ("NMR-invisible Al").[14]
- $^{31}\text{P}$  MAS NMR with Phosphine Oxide Probes: Using probe molecules like trimethylphosphine oxide (TMPO) is a highly sensitive method to characterize both Brønsted and Lewis acidity. [10] The chemical shift of the  $^{31}\text{P}$  nucleus in the adsorbed probe correlates with the acid strength. Different signals can be assigned to TMPO interacting with Brønsted sites, Lewis sites, and silanol groups.[10][16]
- 2D NMR Techniques: Two-dimensional correlation experiments, such as  $^1\text{H}$ - $^1\text{H}$  DQ-MAS, can reveal the spatial proximity between different types of protons, providing insights into the distribution and synergy of acid sites (e.g., Brønsted-Lewis synergy).[3][5]

# X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique indispensable for characterizing metal-exchanged **mordenites**, which are crucial in many catalytic applications, such as selective oxidation.[17] The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

- XANES: The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry of the absorbing metal atom. For instance, in Cu-**mordenite**, XANES can distinguish between Cu(I) and Cu(II) species.[18][19] For aluminum, in situ Al K-

edge XANES has even been used to detect elusive three-coordinate aluminum species at high temperatures.[7]

- EXAFS: Analysis of the oscillations past the absorption edge provides detailed information about the local atomic environment of the metal center, including the type of neighboring atoms, coordination numbers, and interatomic distances.[6][12] This has been used to identify the structure of active copper-oxo clusters in Cu-MOR for methane oxidation[17] and to characterize the formation of AgI nanoparticles within Ag-MOR during iodine capture.[6][12]

## Quantitative Data Presentation

The following tables summarize representative quantitative data for acid site characterization in **H-mordenite** from different spectroscopic techniques.

Table 1: Concentration of Brønsted and Lewis Acid Sites Determined by FTIR with Probe Molecules.

Mordenite Sample ( $\text{SiO}_2/\text{Al}_2\text{O}_3$ Ratio)	Probe Molecule	Technique	Brønsted Acid Sites ( $\mu\text{mol/g}$ )	Lewis Acid Sites ( $\mu\text{mol/g}$ )	Reference
H-MOR (15)	Pyridine	FTIR	450	120	[10] (Representati ve)
H-MOR (20)	Pyridine	FTIR	380	90	[10] (Representati ve)
H-MOR (15.0)	CO	FTIR	1270	150	[1]
H-MOR (19.8)	CO	FTIR	950	250	[1]

Table 2: Comparison of Acid Site Concentrations by NMR and Elemental Analysis.

Mordenite					
Sample (Nominal SiO <sub>2</sub> /Al <sub>2</sub> O <sub>3</sub> Ratio)	Technique	Total Al Content (mmol/g)	Framework Al (mmol/g)	Brønsted Acid Sites (mmol/g)	Reference
H-MOR (15.0)	Elemental Analysis	1.34	-	-	[1]
H-MOR (15.0)	<sup>27</sup> Al MAS NMR	-	1.18	-	[1]
H-MOR (15.0)	<sup>1</sup> H MAS NMR	-	-	1.15	[1]
H-MOR (19.8)	Elemental Analysis	1.04	-	-	[1]
H-MOR (19.8)	<sup>27</sup> Al MAS NMR	-	0.82	-	[1]
H-MOR (19.8)	<sup>1</sup> H MAS NMR	-	-	0.80	[1]

## Experimental Protocols

Detailed and reproducible experimental protocols are critical for accurate characterization. Below are generalized methodologies for the key techniques discussed.

### Protocol 1: FTIR Spectroscopy of Acid Sites using Pyridine Adsorption

- Sample Preparation: Press the **mordenite** powder into a thin, self-supporting wafer (~10-15 mg/cm<sup>2</sup>).
- Activation: Place the wafer in an IR cell with CaF<sub>2</sub> windows. Heat the sample *in situ* under high vacuum (e.g., 10<sup>-5</sup> mbar) to a final temperature of 450 °C at a rate of 10 °C/min. Hold at this temperature for at least 2 hours to remove water and other adsorbed species.

- Background Spectrum: Cool the sample to the desired adsorption temperature (e.g., 150 °C) and record a background spectrum of the activated zeolite.
- Pyridine Adsorption: Introduce a controlled amount of pyridine vapor into the cell at 150 °C and allow it to equilibrate for 30 minutes.
- Desorption of Physisorbed Pyridine: Evacuate the cell at the same temperature for 30-60 minutes to remove weakly bound pyridine.
- Spectral Acquisition: Record the IR spectrum of the sample with adsorbed pyridine. The spectrum should be ratioed against the background spectrum of the activated sample.
- Quantification: Calculate the concentration of Brønsted and Lewis acid sites by integrating the area of the characteristic bands at  $\sim 1545 \text{ cm}^{-1}$  (Brønsted) and  $\sim 1450 \text{ cm}^{-1}$  (Lewis) and applying the appropriate integrated molar extinction coefficients.

## Protocol 2: Solid-State NMR for Acidity using a $^{31}\text{P}$ Probe (TMPO)

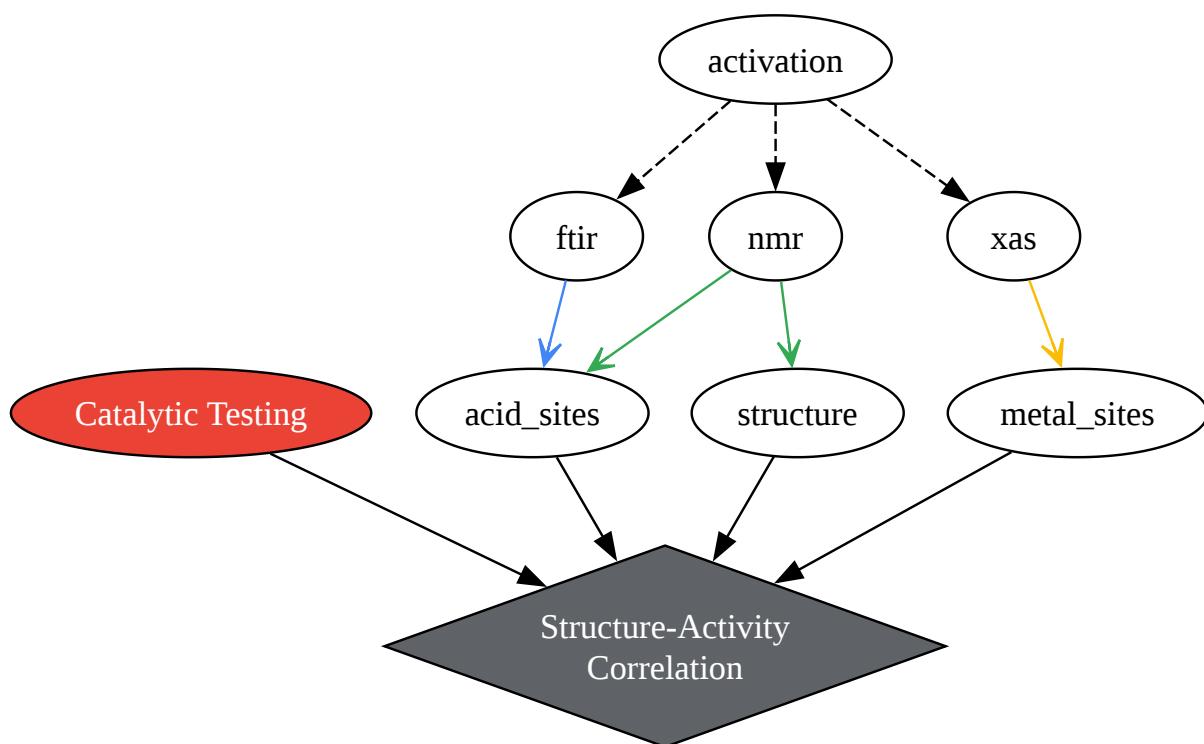
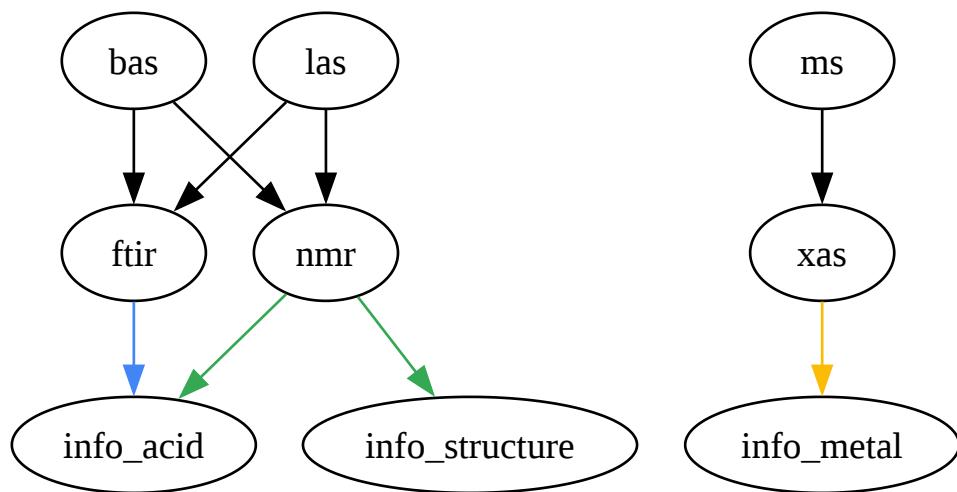
- Sample Dehydration: Place  $\sim 100$  mg of the **mordenite** sample in a glass tube and dehydrate under high vacuum at 400-450 °C for several hours.
- Probe Molecule Adsorption: In a glovebox or using vacuum line techniques, add a solution of trimethylphosphine oxide (TMPO) in a dry solvent (e.g., dichloromethane) to the dehydrated zeolite. The amount should be sufficient to probe the acid sites (e.g., a P/Al ratio of 0.5-1.0).
- Solvent Removal: Remove the solvent by evacuation at a controlled temperature (e.g., 100 °C) to ensure the probe molecule is adsorbed on the active sites without decomposition.
- Sample Packing: Pack the final powder into a zirconia MAS rotor (e.g., 4 mm) inside a dry atmosphere (glovebox).
- NMR Acquisition: Acquire  $^{31}\text{P}$  MAS NMR spectra on a solid-state NMR spectrometer. Typical experiments are performed with high-power proton decoupling. A sufficient recycle delay (D1) must be used to ensure quantitative results (typically 5x the longest  $T_1$  relaxation time).

- Data Analysis: Deconvolute the resulting spectrum to identify and quantify the signals corresponding to TMPO adsorbed on Brønsted sites, Lewis sites, and other interactions.

## Protocol 3: XAS of Metal-Exchanged Mordenite

- Sample Preparation: Press the finely ground powder of the metal-exchanged **mordenite** into a self-supporting wafer or mount it in a suitable sample holder for transmission or fluorescence measurements. The sample thickness must be optimized for the specific element and its concentration.
- In Situ Cell: For catalysis studies, use an in situ cell that allows for gas flow and heating while collecting spectra at a synchrotron beamline.
- Activation/Pre-treatment: Pre-treat the sample under conditions relevant to the catalytic reaction (e.g., heat in O<sub>2</sub> or H<sub>2</sub> at a specific temperature). For instance, activate Cu-**mordenite** in a flow of O<sub>2</sub> at 450 °C.[18]
- Data Collection: Collect XAS data at the appropriate absorption edge for the metal of interest (e.g., Cu K-edge, Fe K-edge). Collect multiple scans to improve the signal-to-noise ratio. It is crucial to also measure reference spectra of standards (e.g., metal foils, metal oxides) for energy calibration and linear combination fitting.
- Data Analysis:
  - XANES: Normalize the spectra and analyze the pre-edge and edge regions. The oxidation state can be estimated by the edge energy position or by linear combination fitting using standards of known oxidation states.
  - EXAFS: Extract the EXAFS function ( $\chi(k)$ ), Fourier transform it to obtain a radial distribution function, and fit the data using theoretical standards to obtain structural parameters like coordination numbers, bond distances, and Debye-Waller factors.

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## References

- 1. Active Sites in H-Mordenite Catalysts Probed by NMR and FTIR [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent advances in solid-state NMR of zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 10. Evaluation of Zeolite Acidity by  $^{31}\text{P}$  MAS NMR Spectroscopy of Adsorbed Phosphine Oxides: Quantitative or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Solid-state  $^{31}\text{P}$  NMR mapping of active centers and relevant spatial correlations in solid acid catalysts | Springer Nature Experiments [experiments.springernature.com]
- 17. Spectroscopic definition of the copper active sites in mordenite: selective methane oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Spectroscopy and redox chemistry of copper in mordenite - PubMed [pubmed.ncbi.nlm.nih.gov]
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